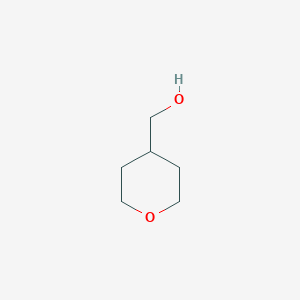

Tetrahydropyran-4-methanol

概述

描述

Tetrahydropyran-4-methanol (CAS: 14774-37-9), also known as (oxan-4-yl)methanol, is a six-membered cyclic ether derivative with a hydroxymethyl group at the 4-position. Its molecular formula is C₆H₁₂O₂, and its molecular weight is 116.16 g/mol . Key physical properties include:

- Boiling Point: 105–110°C (lit., 110°C at 20 mmHg)

- Density: 1.04 g/cm³

- Refractive Index: 1.46

- Solubility: Moderately soluble in water and polar organic solvents, with a calculated Log S (ESOL) of -0.42 .

This compound is widely used as a pharmaceutical intermediate and in organic synthesis, particularly for constructing chiral scaffolds in drug discovery . Its safety profile includes GHS hazard statements for skin and eye irritation (H315, H319) .

准备方法

Lithium Aluminium Hydride Reduction of Tetrahydropyran-4-Carboxylate Esters

The reduction of ethyl tetrahydropyran-4-carboxylate to tetrahydropyran-4-methanol using lithium aluminium hydride (LiAlH₄) represents one of the most efficient methods, achieving a 96% yield . In this two-stage process, the ester undergoes nucleophilic acyl substitution at 0°C in tetrahydrofuran (THF), followed by a quenching step with aqueous sodium hydroxide. The reaction mechanism involves the generation of a tetrahedral intermediate, where LiAlH₄ delivers hydride ions to the carbonyl carbon, resulting in alcohol formation.

Reaction Conditions and Workup

-

Stage 1 : Ethyl tetrahydropyran-4-carboxylate (5.0 g, 34.7 mmol) reacts with LiAlH₄ (4.0 g, 104 mmol) in THF (100 mL) at 0°C for 1 hour.

-

Stage 2 : The mixture is quenched with ethyl acetate (20 mL) and 10% NaOH, stirred for 30 minutes, and filtered through Celite .

Characterization data, including ¹H NMR (δ 4.46 ppm, broad singlet for -OH; δ 3.82 ppm, doublet for pyran oxygen-proximal CH₂), confirms the product’s structure . This method’s high yield and simplicity make it preferable for laboratory-scale synthesis, though the pyrophoric nature of LiAlH₄ necessitates careful handling.

Hydroboration-Oxidation of 4-Methylenetetrahydropyran

An alternative route employs 9-borabicyclo[3.3.1]nonane (9-BBN) to functionalize 4-methylenetetrahydropyran via hydroboration-oxidation . This method capitalizes on anti-Markovnikov addition, where boron attaches to the less substituted carbon of the alkene, followed by oxidation to the alcohol.

Procedure Overview

-

4-Methylenetetrahydropyran (3.4 g) reacts with 0.5 M 9-BBN in THF at -78°C under argon.

-

After 3 hours at 0°C, the mixture is treated with hydrogen peroxide (30%) and NaOH, followed by extraction and chromatography .

While the yield is unspecified, the protocol avoids extreme temperatures and hazardous reductants, offering a safer profile. However, the need for cryogenic conditions and chromatographic purification limits its industrial scalability.

Cyclization of 3-Buten-1-ol Followed by Solvolysis

A patent by UBE Industries outlines a two-step process involving cyclization and solvolysis, yielding this compound with 81–84% efficiency . This method diverges from reduction-based approaches by constructing the pyran ring in situ.

Cyclization Step

3-Buten-1-ol, formaldehyde, and formic acid undergo acid-catalyzed cyclization at 50–100°C to form tetrahydropyranyl-4-formate. The reaction exploits Prins cyclization mechanics, where formaldehyde generates a carbocation intermediate, facilitating ring closure.

Solvolysis Step

The formate ester undergoes acid-catalyzed solvolysis in alcohols (methanol, ethanol, or isopropanol) at 30–70°C. Sulfonic acids (e.g., p-toluenesulfonic acid) enhance reaction rates, with methanol yielding 81% product and isopropanol 84% .

Advantages :

-

Utilizes inexpensive starting materials (3-buten-1-ol, formaldehyde).

-

Adaptable to diverse alcohol solvents without significant yield variation .

Comparative Analysis of Preparation Methods

The table below evaluates the three primary synthetic routes based on yield, safety, and practicality:

Key Findings :

化学反应分析

反应类型

四氢-2H-吡喃-4-甲醇会发生各种化学反应,包括氧化、还原和取代反应。

常见试剂和条件

氧化: 该化合物可以使用高锰酸钾或三氧化铬等试剂氧化,形成相应的羧酸。

还原: 还原反应可以使用氢化锂铝或硼氢化钠进行,生成醇衍生物。

取代: 取代反应通常涉及在碱性条件下卤化物或胺等亲核试剂。

形成的主要产物

科学研究应用

General Properties

Tetrahydropyran-4-methanol has the following chemical properties:

- Molecular Formula : C₆H₁₂O₂

- Molecular Weight : 116.16 g/mol

- Boiling Point : 110 °C

- Density : 1.04 g/cm³ at 20 °C

- CAS Number : 14774-37-9

These properties make THP-4-ol a versatile compound for various applications in chemistry and biology.

Organic Synthesis

THP-4-methanol serves as an important building block in organic synthesis. Its hydroxymethyl group allows for the formation of complex molecules, which can be utilized in the development of pharmaceuticals and other chemical entities. Notable applications include:

- Solvent for Reactions : THP-4-methanol can act as a solvent for various organic reactions, including radical reactions, Grignard reactions, and palladium-catalyzed coupling reactions. Its hydrophobic nature and low heat of vaporization facilitate easy recovery and reuse, aligning with green chemistry principles .

- Substituent in Synthesis : The compound can be used to synthesize derivatives that exhibit specific biological activities. For instance, modifications of tetrahydropyran derivatives have been explored to enhance their reactivity and efficacy in medicinal applications .

Medicinal Chemistry

In medicinal chemistry, THP-4-methanol is recognized for its role in developing novel therapeutic agents. Key areas of research include:

- Antitumor Agents : Studies have demonstrated that tetrahydropyran derivatives exhibit significant antitumor activity. For example, modifications to the tetrahydropyran structure have led to compounds that target cancer cells effectively. These derivatives can be conjugated to antibodies, creating targeted therapies with enhanced selectivity and reduced side effects .

- Biochemical Assays : The compound's ability to interact with biological molecules makes it valuable for studying enzyme interactions and metabolic pathways. This application is crucial for understanding drug mechanisms and designing new drugs.

Industrial Applications

The industrial utility of THP-4-methanol extends to the production of advanced materials:

- Polymer Synthesis : Its unique structure allows it to be incorporated into polymers, enhancing their properties and functionalities. This application is particularly relevant in developing high-performance materials used in various industries.

Case Study 1: Use as a Reaction Solvent

A comprehensive study highlighted the performance of THP-4-methanol as a reaction solvent across multiple organic reactions. It was found to provide yields comparable to conventional solvents while offering advantages such as lower toxicity and better environmental profiles .

Case Study 2: Antitumor Activity

Research focusing on tetrahydropyran derivatives showed promising results in targeting gastric and lung cancer cells. These studies demonstrated that specific modifications to the tetrahydropyran structure significantly improved their cytotoxicity against cancer cells, suggesting potential for clinical applications .

作用机制

四氢-2H-吡喃-4-甲醇的作用机制涉及它与各种分子靶点和途径的相互作用。 例如,在药物化学中,它作为合成与特定受体(如 CB2 大麻素受体)相互作用的化合物的先驱 。该化合物的结构使其能够参与各种化学反应,促进所需产物的形成。

相似化合物的比较

Comparison with Structurally Similar Compounds

Positional Isomers: Tetrahydropyran-2-methanol

Tetrahydropyran-2-methanol (CAS: 100-72-1) shares the same molecular formula but differs in the hydroxymethyl group position (2-position). Key distinctions include:

| Property | Tetrahydropyran-4-methanol | Tetrahydropyran-2-methanol |

|---|---|---|

| Melting Point | N/A | 187°C |

| Boiling Point | 105–110°C | Not reported |

| Synthetic Utility | Chiral intermediates | Limited reported use |

The 4-position isomer is more sterically accessible, enhancing its utility in asymmetric synthesis .

Heteroatom-Substituted Analogs: (Tetrahydro-2H-thiopyran-4-yl)methanol

Replacing the oxygen atom in the pyran ring with sulfur yields (Tetrahydro-2H-thiopyran-4-yl)methanol (CAS: 100277-27-8, C₆H₁₂OS, MW: 132.22 g/mol) . Key differences:

Sulfur analogs may exhibit unique reactivity in cross-coupling reactions due to sulfur’s lone pairs .

Functional Group Derivatives: Tetrahydropyran-4-carbaldehyde

Tetrahydropyran-4-carbaldehyde (CAS: 50675-18-8, C₆H₁₀O₂) replaces the hydroxymethyl group with an aldehyde. This modification drastically alters reactivity:

Aldehyde derivatives are intermediates in synthesizing ketones and carboxylic acids .

Aromatic Substituted Derivatives: Phenyl(tetrahydro-2H-pyran-4-yl)methanol

Introducing a phenyl group (CAS: 216087-92-2, C₁₃H₁₈N₂, MW: 202.3 g/mol) enhances lipophilicity and steric bulk :

Aromatic derivatives are valuable in designing CNS-active compounds due to improved BBB permeability .

生物活性

Tetrahydropyran-4-methanol (THP-4-MeOH) is a cyclic ether compound with the molecular formula CHO. It has garnered attention in the scientific community due to its potential biological activities, particularly in pharmacology. This article explores its biological activity, including antioxidant, anticancer, and anti-inflammatory properties, along with relevant case studies and research findings.

Chemical Structure and Properties

This compound features a tetrahydropyran ring with a hydroxymethyl group at the 4-position. This unique structure contributes to its solubility and interaction with biological macromolecules, enhancing its potential therapeutic applications.

| Property | Value |

|---|---|

| Molecular Formula | CHO |

| Molecular Weight | 116.16 g/mol |

| Appearance | Colorless liquid |

Antioxidant Activity

One of the primary biological activities attributed to THP-4-MeOH is its antioxidant potential. Compounds with similar structures often demonstrate significant ability to neutralize free radicals, which can mitigate oxidative stress-related damage in cells. This property is crucial for preventing various diseases linked to oxidative stress, including cancer and neurodegenerative disorders .

Anticancer Activity

Research indicates that THP-4-MeOH may exhibit anticancer properties. Preliminary studies suggest its efficacy against several cancer cell lines through mechanisms such as apoptosis induction and inhibition of cell proliferation. For instance, compounds derived from tetrahydropyran structures have shown cytotoxic effects against human leukemia cells (HL-60) and breast cancer cells (MCF-7), indicating a promising avenue for further research into THP-4-MeOH's anticancer potential .

Case Study: Cytotoxicity Evaluation

A study evaluating various tetrahydropyran derivatives found that certain compounds exhibited IC values significantly lower than established anticancer drugs like carboplatin. For example, one derivative demonstrated an IC of 1.02 µM against HL-60 cells, showcasing its potent cytotoxicity .

Anti-inflammatory Effects

In addition to antioxidant and anticancer activities, THP-4-MeOH may also possess anti-inflammatory properties. Similar compounds have been documented to reduce inflammation markers in various biological assays, suggesting that THP-4-MeOH could be beneficial in treating inflammatory diseases .

The mechanisms underlying the biological activities of THP-4-MeOH are still under investigation. However, several hypotheses have been proposed:

- Antioxidant Mechanism : By scavenging free radicals and inhibiting oxidative pathways, THP-4-MeOH may protect cellular components from oxidative damage.

- Cytotoxic Mechanism : The induction of apoptosis in cancer cells may involve the activation of caspases and modulation of cell cycle regulators.

- Anti-inflammatory Mechanism : THP-4-MeOH may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.

Research Findings Summary

The following table summarizes key research findings related to the biological activity of this compound:

常见问题

Basic Research Questions

Q. What are the key physicochemical properties of Tetrahydropyran-4-methanol relevant to experimental design?

Answer: this compound (C₆H₁₂O₂, MW ≈ 116.16 g/mol) exhibits critical properties for reaction design:

- Boiling Point : 105–110°C (at 20 mmHg) .

- Density : 1.04 g/cm³ .

- Refractive Index : 1.445–1.46 .

- Hazard Profile : Irritant (R36/37/38) requiring safety measures (S26, S36/37/39) .

Methodological Note : Use gas chromatography (GC) to verify purity (≥97%) and differential scanning calorimetry (DSC) for phase transitions .

Q. What are common synthetic routes for preparing this compound in laboratory settings?

Answer: Two primary methods are documented:

Hydroxymethylation of Tetrahydropyran-4-one :

- Reduce 4-ketotetrahydropyran using NaBH₄ or LiAlH₄ in anhydrous THF .

- Monitor reaction completion via TLC (Rf ~0.3 in ethyl acetate/hexane 1:1).

Ring-Opening of Epoxides :

- React glycidyl ether derivatives with catalytic acid (e.g., H₂SO₄) to form the tetrahydropyran ring .

Validation : Confirm product identity via ¹H NMR (δ 3.4–3.8 ppm for pyran-OCH₂, δ 1.5–1.8 ppm for ring CH₂) .

Q. What spectroscopic methods are recommended for characterizing this compound?

Answer:

- ¹H/¹³C NMR : Key signals include:

- ¹H: δ 3.4–4.0 ppm (pyran-OCH₂ and -OH), δ 1.4–1.8 ppm (ring CH₂) .

- ¹³C: δ 65–70 ppm (C-O), δ 25–30 ppm (ring carbons) .

- FT-IR : O-H stretch (3200–3600 cm⁻¹), C-O (1100–1250 cm⁻¹) .

- GC-MS : Molecular ion peak at m/z 116 .

Note : Compare with reference data from PubChem or ECHA for validation .

Advanced Research Questions

Q. How does the hydroxyl group in this compound influence its reactivity in nucleophilic substitution reactions?

Answer: The hydroxyl group enables two pathways:

Direct Substitution : Activate the -OH group via tosylation (using TsCl/pyridine) to form a leaving group for SN2 reactions .

Oxidation-Reduction Strategies : Convert -OH to a ketone (via CrO₃) for subsequent Grignard additions .

Key Challenge : Steric hindrance from the tetrahydropyran ring may reduce SN2 efficiency. Optimize solvent polarity (e.g., DMF) and temperature (60–80°C) .

Q. What strategies exist for regioselective functionalization of the tetrahydropyran ring in this compound?

Answer:

- C-2 vs. C-3 Selectivity :

- Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for C-2 arylations .

- Employ radical initiators (e.g., AIBN) for C-3 halogenation .

- Computational Guidance : DFT calculations predict C-2 as more electrophilic (Mulliken charge: −0.12 vs. C-3: −0.08) .

Experimental Tip : Validate regiochemistry via NOESY NMR to confirm spatial proximity of substituents .

Q. How can computational chemistry aid in predicting reaction pathways involving this compound?

Answer:

- Reaction Feasibility : Use Gaussian or ORCA for transition-state modeling (e.g., hydroboration-oxidation barriers) .

- Solvent Effects : COSMO-RS simulations predict solubility in acetonitrile (ε = 37.5) as optimal for polar reactions .

Case Study : A 2024 study optimized stannane-free hydrodehalogenation of 4-halo-tetrahydropyrans using DFT-guided conditions (85% yield) .

Q. Safety and Handling

Q. What safety precautions are critical when handling this compound in research laboratories?

Answer:

- Personal Protective Equipment (PPE) : Nitrile gloves, goggles, and fume hood use (flash point: 98°C) .

- Waste Management : Collect in halogen-free containers for incineration (avoid aqueous disposal due to R36/37/38 hazards) .

- Emergency Protocols : For inhalation, administer CPR; for skin contact, wash with 10% ethanol/water .

Regulatory Note : ECHA classifies it as non-GHS acute toxicant but mandates hazard labeling .

属性

IUPAC Name |

oxan-4-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2/c7-5-6-1-3-8-4-2-6/h6-7H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSNVSVCWTBLLRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90378563 | |

| Record name | Tetrahydropyran-4-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90378563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14774-37-9 | |

| Record name | (Tetrahydro-2H-pyran-4-yl)methanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14774-37-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetrahydropyran-4-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90378563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。